molecular formula C17H17NO3S2 B2860140 [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate CAS No. 383146-41-6

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate

Cat. No.: B2860140
CAS No.: 383146-41-6
M. Wt: 347.45
InChI Key: AQSFAZQTBCMWPR-FBMGVBCBSA-N
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Description

The compound [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate is a structurally complex molecule featuring a benzothiopyran core fused with a sulfonate ester group. The benzothiopyran moiety (a sulfur-containing heterocycle) is substituted with a methyl group at position 6 and an imino group at position 4, which is further esterified with a 4-methylbenzenesulfonate group. This sulfonate ester linkage distinguishes it from closely related benzoate derivatives, such as [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzoate (CAS 383145-43-5), which instead contains a carboxylate ester .

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFAZQTBCMWPR-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate typically involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the ester functional group (sulfonate vs. benzoate) and substituent positions (methyl, chloro, or hydroxylamine groups). Below is a systematic comparison based on the provided evidence:

Functional Group Variations

  • [(4E)-6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzoate (CAS 383145-43-5) Key difference: Replaces the sulfonate group with a benzoate ester. Implications: Benzoate esters are generally less polar and less acidic than sulfonate esters, which may reduce water solubility but enhance lipid membrane permeability .
  • [(4E)-6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 3-chlorobenzoate (CAS 383145-52-6) Key difference: Features a chloro substituent at the meta position of the benzene ring (vs. para-methyl in the target compound). Implications: The electron-withdrawing chloro group may increase the compound’s electrophilicity and alter its reactivity in substitution or coupling reactions .

Substituent Variations on the Benzothiopyran Core

  • N-[(4E)-6-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]hydroxylamine (CAS 1029134-50-6) Key difference: Substitutes the methyl group at position 6 with a chloro group and replaces the sulfonate ester with a hydroxylamine moiety. Implications: Chloro substituents typically enhance oxidative stability but may introduce steric hindrance.

Structural and Electronic Effects

The table below summarizes critical structural differences and their hypothetical effects:

Compound Name Functional Group Substituent (Position) Key Properties (Inferred) Evidence ID
Target compound: [(4E)-6-Methyl-…]amino 4-methylbenzene-1-sulfonate Sulfonate ester 6-methyl (benzothiopyran), 4-methyl (benzene) High polarity, potential for ionic interactions N/A
[(4E)-6-Methyl-…]amino 4-methylbenzoate (CAS 383145-43-5) Benzoate ester 6-methyl (benzothiopyran), 4-methyl (benzene) Moderate polarity, enhanced lipophilicity
[(4E)-6-Methyl-…]amino 3-chlorobenzoate (CAS 383145-52-6) Benzoate ester 6-methyl (benzothiopyran), 3-chloro (benzene) Increased electrophilicity, altered reactivity
N-[(4E)-6-Chloro-…]hydroxylamine (CAS 1029134-50-6) Hydroxylamine 6-chloro (benzothiopyran) Redox activity, potential metal coordination

Biological Activity

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17NO2S
  • CAS Number : 383145-43-5
  • Molar Mass : 311.4 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 6-methyl-3,4-dihydro-2H-1-benzothiopyran with 4-methylbenzenesulfonic acid under reflux conditions in an organic solvent. The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . For instance, studies on related benzothiopyran derivatives show effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties . It may inhibit cell proliferation by interfering with specific signaling pathways and enzyme activities associated with cancer progression. For example, the inhibition of certain kinases involved in cell cycle regulation has been noted in similar compounds .

Anti-inflammatory Effects

Inflammation modulation is another area where this compound shows promise. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK signaling in macrophages, which are critical in inflammatory responses .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical metabolic pathways, leading to reduced substrate availability for cellular processes.
  • Receptor Interaction : It could interact with specific receptors on cell membranes, altering their activity and affecting downstream signaling pathways.
  • Cell Membrane Disruption : The compound may also affect the integrity of cellular membranes, influencing cellular homeostasis and function.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of related benzothiopyran compounds, it was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess their efficacy .

CompoundMIC (µg/mL)Target Bacteria
Compound A15Staphylococcus aureus
Compound B30Escherichia coli

Study 2: Anticancer Potential

A recent investigation into the anticancer effects of benzothiopyran derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations .

Concentration (µM)Cell Viability (%)
1085
5060
10030

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between the benzothiopyran precursor and 4-methylbenzenesulfonyl derivatives. Key factors include:

  • Temperature : Elevated temperatures (70–90°C) accelerate imine bond formation but may promote side reactions like sulfonate hydrolysis.
  • pH : Neutral to slightly acidic conditions (pH 5–7) stabilize the sulfonate group while enabling nucleophilic attack .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.
  • Validation : Monitor reaction progress via TLC or HPLC with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) for optimal resolution .

Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Employ SHELX programs (e.g., SHELXS/SHELXL) for structure solution and refinement. For accurate electron density mapping, collect high-resolution data (≤1.0 Å) to resolve the (4E)-configuration and sulfonate geometry .
  • Spectroscopy :
  • NMR : Assign the benzothiopyran methyl group (δ ~2.1 ppm in ¹H NMR) and sulfonate protons (δ ~7.5–8.0 ppm) using 2D COSY/HSQC.
  • MS : Use ESI-MS in negative ion mode to confirm the molecular ion peak (calc. for C₁₈H₁₈N₂O₃S₂: [M-H]⁻ = 397.1) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase comprising methanol/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6). Calibrate using a linear range of 0.1–100 µg/mL, with detection at 254 nm for the aromatic sulfonate moiety . Validate method robustness via spike-recovery experiments in biological samples (e.g., plasma).

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s sulfonate and benzothiopyran moieties be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor sulfonate hydrolysis rates under varying pH (3–9) using UV-Vis spectroscopy (λ = 270 nm for sulfonate degradation products).
  • Isotopic Labeling : Incorporate ¹⁸O into the sulfonate group to track oxygen exchange during hydrolysis via FTIR or mass spectrometry.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map transition states for imine tautomerization and sulfonate reactivity .

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Case Example : If XRD indicates planar geometry for the benzothiopyran ring but NMR suggests puckering, reconcile via:
  • Dynamic Effects : Conduct variable-temperature NMR to assess conformational flexibility.
  • Hirshfeld Analysis : Compare XRD-derived intermolecular interactions (e.g., S···O contacts) with solvent-dependent NMR shifts .

Q. How can computational modeling predict this compound’s physicochemical properties for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS to estimate logP (predicted ~2.8) and aqueous solubility.
  • Electrostatic Potential Maps : Generate ESP surfaces (via Gaussian) to identify nucleophilic/electrophilic regions, correlating with reactivity in biological assays.
  • Docking Studies : Model interactions with sulfotransferase enzymes using AutoDock Vina to rationalize metabolic stability .

Q. What advanced techniques validate enantiomeric purity if chiral centers are present?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol (80:20) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations .

Data Contradiction Analysis

Q. How to address conflicting data between synthetic yields and computational predictions?

  • Methodological Answer :

  • Root Cause : Discrepancies may arise from unaccounted solvent effects or transition-state stabilization in simulations.
  • Mitigation :

Re-optimize synthetic routes using SMD solvent models in DFT.

Validate with in-situ IR to detect intermediate species not modeled computationally .

Tables for Key Data

Property Method Conditions Reference
Melting PointDifferential Scanning CalorimetryHeating rate: 10°C/min, N₂ atmosphere
logPHPLC Retention TimeC18 column, methanol/buffer (65:35)
Sulfonate Hydrolysis RateUV-Vis KineticspH 7.4, 37°C, λ = 270 nm

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